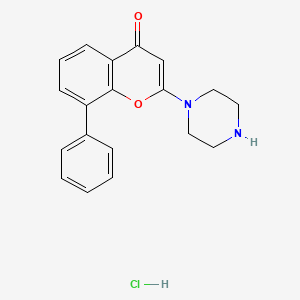

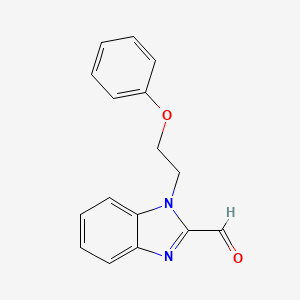

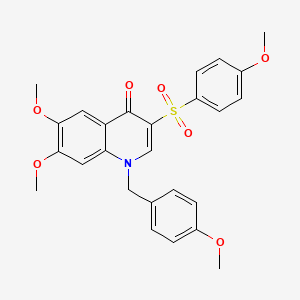

![molecular formula C15H15N5O2S B2477027 6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396864-16-6](/img/structure/B2477027.png)

6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties . These compounds have been shown to have promising properties in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Synthesis Analysis

The synthesis of these compounds involves a series of reactions. The compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves the refluxing of certain compounds in phosphorus oxychloride . Another method involves the reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazole and a pyrimidine ring . The triazole ring is a five-membered ring containing three nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions involve the use of various reagents and catalysts . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the successful synthesis of the desired compounds .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide, focusing on six unique fields:

Antimicrobial Activity

This compound has shown promising results in antimicrobial research. Studies have demonstrated its effectiveness against a variety of bacterial strains, including multidrug-resistant (MDR) bacteria. The compound’s structure allows it to inhibit bacterial growth by interfering with essential bacterial enzymes and cellular processes .

Neuroprotective Agents

Research has indicated that derivatives of triazolo-pyrazine compounds, including this one, possess neuroprotective properties. These compounds can protect neuronal cells from oxidative stress and inflammation, making them potential candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

Anticancer Activity

There is significant interest in the anticancer potential of this compound. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This activity is particularly notable in certain types of cancer, such as breast and lung cancer .

Antiviral Applications

The compound has also been explored for its antiviral properties. It can inhibit the replication of certain viruses by targeting viral enzymes and proteins essential for their life cycle. This makes it a potential candidate for developing antiviral drugs against viruses like HIV and influenza .

Antioxidant Activity

Research has shown that this compound exhibits strong antioxidant properties. It can neutralize free radicals and reduce oxidative stress in cells. This activity is beneficial in preventing cellular damage and aging, and it has potential applications in skincare and anti-aging products .

These applications highlight the versatility and potential of 6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Mechanism of Action

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in cellular processes such as inflammation and stress responses .

Mode of Action

The compound interacts with its targets through hydrogen bonding and dipole interactions . It has a favorable interaction with the active residues of ATF4 and NF-kB proteins . This interaction leads to changes in the proteins’ activity, influencing the cellular processes they regulate .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress and apoptosis , and the NF-kB inflammatory pathway . These pathways are involved in cellular stress responses and inflammation, respectively . The compound’s action on these pathways results in its neuroprotective and anti-inflammatory properties .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

properties

IUPAC Name |

6-methyl-N-[(4-methylsulfanylphenyl)methyl]-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2S/c1-9-8-20-13(15(22)17-9)12(18-19-20)14(21)16-7-10-3-5-11(23-2)6-4-10/h3-6,8H,7H2,1-2H3,(H,16,21)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFLTUTZBWPOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-[4-(methylthio)benzyl]-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

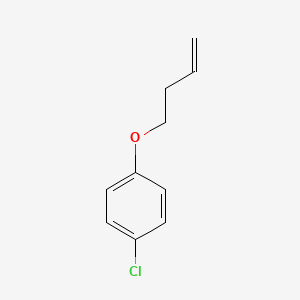

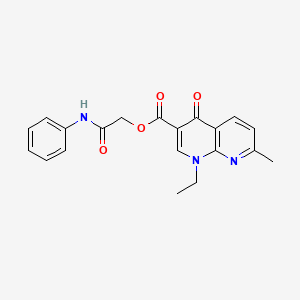

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2476944.png)

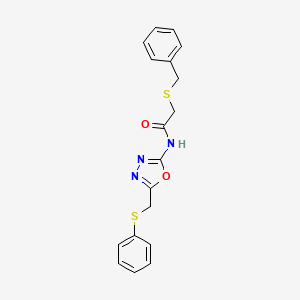

![5-[4-(2-Furoyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2476956.png)

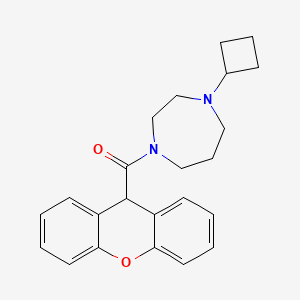

![Diethyl 2-[1-(2,4-dichlorophenyl)-2-nitroethyl]malonate](/img/structure/B2476959.png)

![2-(tert-butyl)-1-(3-chlorobenzyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2476960.png)